molecular formula C14H19N3O B7559857 4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol

4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol

Cat. No. B7559857
M. Wt: 245.32 g/mol
InChI Key: XJQVHAJMWQDWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol, also known as PHMB, is a synthetic antimicrobial agent that has gained attention for its broad-spectrum activity against bacteria, fungi, and viruses. PHMB has been used in various fields, including medicine, cosmetics, and textiles.

Mechanism of Action

4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the cell membrane and causes leakage of intracellular contents, leading to cell death. This compound has also been shown to inhibit biofilm formation, which is important in preventing the spread of infections.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It is rapidly metabolized and excreted from the body, making it a safe option for use in medical applications. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol has several advantages for use in lab experiments. It has broad-spectrum antimicrobial activity, making it useful for studying the effects of antimicrobial agents on various microorganisms. This compound is also stable and can be easily synthesized in large quantities. However, this compound has limitations in that it may not be effective against all microorganisms and may have varying effects depending on the concentration used.

Future Directions

There are several future directions for research on 4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol. One area of interest is the use of this compound in cancer therapy. Further studies are needed to determine the optimal concentration and delivery method for this compound in cancer treatment. Another area of interest is the use of this compound in the treatment of inflammatory diseases. Studies are needed to determine the mechanism of action of this compound in reducing inflammation and to identify potential targets for treatment. Additionally, further research is needed to evaluate the safety and efficacy of this compound in various applications, including wound care and disinfection.

Synthesis Methods

4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol can be synthesized by the reaction of 4-hydroxybenzaldehyde with 3-aminopropyl imidazole in the presence of a reducing agent. The reaction produces this compound as a white powder with a melting point of 170-175°C.

Scientific Research Applications

4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol has been widely studied for its antimicrobial properties. It has been used in wound care products, contact lens solutions, and disinfectants. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11(17-10-14-15-8-9-16-14)2-3-12-4-6-13(18)7-5-12/h4-9,11,17-18H,2-3,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVHAJMWQDWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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